Product packaging for 1-Cyclopropyl-5-iodo-1H-imidazole(Cat. No.:)

1-Cyclopropyl-5-iodo-1H-imidazole

Cat. No.: B12655635
M. Wt: 234.04 g/mol
InChI Key: KGBATFUGFMYUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7) is a high-value imidazole-based building block with a molecular formula of C 6 H 7 IN 2 and a molecular weight of 234.04 g/mol . This compound is characterized by a cyclopropyl substituent and an iodine atom on its imidazole core, a structure that offers significant potential for further functionalization via cross-coupling reactions, making it a versatile intermediate in medicinal chemistry. Imidazole derivatives are recognized as privileged structures in drug discovery, featuring prominently in a wide range of therapeutic agents . Scientific literature highlights the considerable research interest in imidazole hybrids as a strategy to develop new antibacterial agents to combat drug-resistant pathogens . The iodine atom in this molecule serves as an excellent synthetic handle, facilitating its use as a key precursor in the construction of more complex molecules, such as those explored as 5-HT 7 receptor agonists for central nervous system (CNS) research, utilizing protocols like the van Leusen imidazole synthesis . Researchers can leverage this compound to develop novel molecular hybrids with potential enhanced bioactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2 B12655635 1-Cyclopropyl-5-iodo-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

1-cyclopropyl-5-iodoimidazole

InChI

InChI=1S/C6H7IN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2

InChI Key

KGBATFUGFMYUBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2I

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropyl 5 Iodo 1h Imidazole and Its Precursors

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto a pre-existing 1-cyclopropyl-1H-imidazole ring. The success of this strategy hinges on controlling the regioselectivity of the halogenation reaction.

The direct halogenation of 1-substituted imidazoles is a common method for producing iodo-imidazole derivatives. However, the electronic nature of the imidazole (B134444) ring typically directs electrophilic substitution to the C4 and C5 positions, often leading to a mixture of products. For 1-cyclopropyl-1H-imidazole, direct iodination can yield 1-cyclopropyl-4-iodo-1H-imidazole, 1-cyclopropyl-5-iodo-1H-imidazole, and di-iodinated species. smolecule.com

Achieving regioselectivity for the C5 position is a significant challenge. The use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), is a common strategy for the halogenation of heterocyclic compounds. nih.gov In some cases, protocols using hypervalent iodine reagents in aqueous media have been shown to facilitate regioselective halogenation of N-heterocycles at ambient temperatures. nih.gov Another approach involves a two-step process starting with 4,5-dichloro-1H-imidazole, which undergoes regioselective bromination at the 2-position, followed by N-propylation. While not a direct route to the target compound, this highlights the principle of using pre-existing substitution to direct further functionalization.

Optimizing reaction conditions is crucial for maximizing the yield of the desired 5-iodo isomer and minimizing byproducts. Key parameters include the choice of iodinating agent, solvent, temperature, and catalyst.

Common iodinating agents include molecular iodine (I₂), often used with a base, and N-iodosuccinimide (NIS). smolecule.comgoogle.com A method for preparing 4-iodo-1H-imidazole involves the reaction of imidazole with iodine in an alkaline aqueous solution, with a co-solvent like potassium iodide (KI) to enhance iodine's solubility. google.comgoogle.com By carefully controlling the stoichiometry and pH, the formation of di- and tri-iodoimidazoles can be suppressed. google.com Ultrasound-assisted iodination has also emerged as an efficient, metal-free method that can accelerate reaction times and improve yields. smolecule.com

The following table summarizes optimized conditions found for the iodination of imidazole derivatives, which can be adapted for the synthesis of this compound.

Catalyst/ReagentBaseSolventTemperature (°C)Yield (%)Reference
Iodine (I₂)K₂CO₃Water7094 nih.gov
Iodine (I₂)NaOHWater0- google.comorgsyn.org
PIDAKIWater25-2792 nih.gov
I₂/KIUltrasoundEthanol-up to 92 smolecule.com

This table presents a selection of optimized reaction conditions for the iodination of various imidazole precursors. PIDA (Phenyliodine diacetate) is a hypervalent iodine reagent.

Cyclization-Based Approaches to the Imidazole Core

These methods construct the substituted imidazole ring from acyclic components, offering an alternative to direct functionalization and potentially providing better control over the substitution pattern.

A notable strategy for forming 2,4-disubstituted imidazoles involves the cyclization of amido-nitriles. rsc.orgresearchgate.net This approach is valued for its mild reaction conditions and tolerance of various functional groups. rsc.org A nickel-catalyzed cascade coupling reaction has been developed to directly access 2,4-disubstituted imidazoles from amido-nitriles, demonstrating moderate to excellent yields. researchgate.netscispace.comresearchgate.net To apply this to this compound, a precursor such as an N-cyclopropyl-substituted amido-nitrile would undergo cyclization, followed by a subsequent iodination step, or an iodine-containing precursor would be used. A related copper-promoted protocol has been used for the large-scale synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole from cyclopropane (B1198618) carbonitrile and (methylamino)acetaldehyde dimethyl acetal, showcasing the utility of nitrile-based cyclizations. acs.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. acs.org Various MCRs have been developed for the synthesis of substituted imidazoles.

One common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). nih.gov While this typically yields tri- or tetra-substituted imidazoles, modifications could potentially allow for the synthesis of specifically substituted products. For instance, a microwave-assisted synthesis of disubstituted imidazo[1,2-a]pyridine (B132010) derivatives proceeds through the condensation of 2-aminopyridines with ethyl 2-haloacetoacetates. thieme-connect.com A Brønsted acid-catalyzed, metal-free MCR of vinyl azides, aromatic aldehydes, and aromatic amines has also been reported for synthesizing 1,2,5-trisubstituted imidazoles. acs.org Adapting such a method would require using cyclopropylamine (B47189) as one of the components.

The Van Leusen imidazole synthesis is a powerful and versatile three-component reaction (vL-3CR) for preparing 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. tandfonline.comorganic-chemistry.org The reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). tandfonline.comnih.gov The process begins with the condensation of the aldehyde and amine to form an aldimine in situ. organic-chemistry.org The carbanion of TosMIC then attacks the imine, followed by cyclization and subsequent elimination of p-toluenesulfinic acid to yield the imidazole ring. tandfonline.comorganic-chemistry.org

To synthesize this compound via this method, the required components would be cyclopropylamine, an appropriate iodo-aldehyde, and TosMIC. The versatility of the Van Leusen reaction makes it a highly attractive route for accessing specifically substituted imidazoles. nih.govwikipedia.org

The following table outlines the general components for the Van Leusen synthesis.

Component 1Component 2Component 3Product SubstitutionReference
AldehydePrimary AmineTosMIC1,5-disubstituted or 1,4,5-trisubstituted tandfonline.comorganic-chemistry.orgnih.gov
Aldimine-TosMIC1,5-disubstituted organic-chemistry.org

This table illustrates the general components and resulting substitution patterns for the Van Leusen imidazole synthesis.

Transition Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of imidazole derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Approaches to 5-Iodo-1H-imidazole Derivatives

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 5-iodo-1H-imidazole derivatives. These methods often start with a pre-functionalized imidazole ring. For instance, palladium catalysts can facilitate the arylation or hydrodehalogenation of the imidazole backbone. A switchable process catalyzed by palladium and assisted by microwaves has been developed for the selective arylation or hydrodehalogenation of the imidazole core. researchgate.net This method has been optimized for the synthesis of 4,5-diaryl-1H-imidazoles and can be adapted for preparing 4(5)-iodo-1H-imidazole. researchgate.net

The direct C-H arylation of the imidazole ring represents another powerful palladium-catalyzed strategy. Intramolecular C-H arylation of N-benzyl-2-iodoimidazoles, for example, has been shown to proceed effectively, leading to the formation of fused imidazole systems. researchgate.netkobe-u.ac.jp While this specific example focuses on the C-2 position, similar principles can be applied to achieve functionalization at other positions of the imidazole ring, including the C-5 position, which is crucial for the synthesis of the target compound. The reaction conditions for such transformations are often milder in intramolecular cases compared to their intermolecular counterparts. kobe-u.ac.jp

Catalyst SystemReactantsProductKey Features
Pd(OAc)2 / PPh3 / K2CO31-(2-Iodobenzyl)-1H-imidazole5H-Imidazo[5,1-a]isoindoleIntramolecular C-H arylation at the 5-position of the imidazole ring. kobe-u.ac.jp
Pd-PEPPSI complexesHeteroarenes and aryl halidesArylated heteroarenesEffective for C-H arylation of various heterocycles. organic-chemistry.org
Pd catalyst4,5-diiodo-1H-imidazole and arylboronic acids4,5-Diaryl-1H-imidazolesMicrowave-assisted Suzuki cross-coupling. researchgate.net

This table summarizes representative palladium-catalyzed reactions for imidazole functionalization.

Copper-Catalyzed Methods for Imidazole Construction and Functionalization

Copper-catalyzed reactions offer a versatile and often more economical alternative to palladium-based systems for the synthesis and functionalization of imidazoles. These methods can be employed for both the construction of the imidazole ring itself and for subsequent modifications.

One notable approach involves the copper-catalyzed reaction between two different isocyanides to produce 1,4-disubstituted imidazoles in good yields. organic-chemistry.org This method is atom-economical and proceeds under mild, catalytic conditions. organic-chemistry.org Another powerful strategy is the copper-catalyzed oxidative diamination of terminal alkynes with amidines, which allows for the synthesis of diverse 1,2,4-trisubstituted imidazoles. researchgate.net This process utilizes oxygen as the oxidant and proceeds with regioselectivity. researchgate.net

The Chan-Lam cyclopropylation, a copper-catalyzed cross-coupling reaction, provides a direct route for introducing a cyclopropyl (B3062369) group onto a heteroatom. This reaction has been successfully applied to the N-cyclopropylation of various azaheterocycles, including 2-pyridones and 2-hydroxybenzimidazoles, using potassium cyclopropyl trifluoroborate. acs.org This methodology could potentially be adapted for the N-cyclopropylation of a pre-formed 5-iodo-1H-imidazole. Furthermore, copper has been shown to catalyze the stereodefined synthesis of cyclopropyl bis(boronates) from alkenes, which can serve as versatile building blocks for further functionalization. dicp.ac.cn

Catalyst SystemReactantsProductKey Features
Cu2O / 1,10-phenanthrolineArylisocyanides and isocyanides1,4-Disubstituted imidazolesAtom-economical cross-cycloaddition. organic-chemistry.org
CuCl2·2H2O / PyridineTerminal alkynes and amidines1,2,4-Trisubstituted imidazolesOxidative diamination with O2 as the oxidant. researchgate.net
Cu(OAc)2 / 1,10-phenanthrolinePhenols/Azaheterocycles and potassium cyclopropyl trifluoroborateO/N-Cyclopropyl derivativesChan-Lam cyclopropylation. acs.org

This table highlights key copper-catalyzed reactions relevant to the synthesis of functionalized imidazoles.

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce reaction times, and improve product yields, advanced synthetic techniques such as microwave-assisted synthesis and continuous flow methodologies are increasingly being adopted for the preparation of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. clockss.org In the context of imidazole synthesis, microwave-assisted protocols have been successfully employed for the one-pot, solvent-free synthesis of trisubstituted imidazoles from α-hydroxyketones, aldehydes, and ammonium acetate (B1210297) on a solid support like silica (B1680970) gel or alumina. clockss.org This clean and efficient method significantly reduces reaction times. clockss.org

Microwave heating has also been utilized in copper-catalyzed reactions, such as the synthesis of fused 1,2,3-triazolo-1,3,6-triazonines from 5-iodo-1,2,3-triazoyl benzaldehyde (B42025) derivatives and ortho-diaminobenzenes. mdpi.com Similarly, the N1-alkylation of 1H-1,2,4-triazole with 2-bromo-1-(3,5-dichlorophenyl)ethan-1-one is effectively performed under microwave irradiation. researchgate.net These examples underscore the potential of microwave-assisted synthesis to facilitate key steps in the construction of complex heterocyclic systems, including the formation of the imidazole ring and its subsequent functionalization.

Reaction TypeReactantsConditionsKey Advantages
Three-component condensationα-Hydroxyketone, aldehyde, ammonium acetateSilica gel/alumina, microwave irradiationSolvent-free, rapid, high yield. clockss.org
N-alkylation1H-1,2,4-triazole, 2-bromo-1-(3,5-dichlorophenyl)ethan-1-oneMicrowave irradiationEfficient alkylation. researchgate.net
Fused heterocycle synthesis5-Iodo-1,2,3-triazoyl benzaldehyde, ortho-diaminobenzeneCuI, DMSO, microwave irradiationSynthesis of complex heterocycles. mdpi.com

This table provides an overview of microwave-assisted protocols for imidazole and related heterocycle synthesis.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. nih.govthalesnano.com This technology has been successfully applied to the synthesis of various imidazole derivatives. For instance, a continuous flow process has been developed for the production of N-alkyl imidazoles using an acidic zeolite catalyst, with water being the only byproduct. thalesnano.com

Furthermore, flow processes have been devised for the selective mono- and di-iodination of the imidazole backbone using N,N'-1,3-diiodo-5,5-dimethylhydantoin as the iodinating reagent. rsc.org These processes feature short residence times and can be concatenated with continuous flow work-up and purification steps, such as liquid-liquid extraction, allowing for high-throughput production. rsc.org The synthesis of 2,4,5-trisubstituted imidazoles has also been achieved in high yields within minutes using a continuous flow microreactor system under superheating conditions. acs.org More recently, a novel continuous-flow process using a 3D-printed microreactor has been developed for the synthesis of imidazoles under milder conditions and with shorter reaction times compared to previous methods. acs.org

Flow SystemReactionKey FeaturesProduction Rate
Phoenix Flow Reactor™N-alkylation of imidazoleAcidic zeolite catalyst, clean procedure. thalesnano.com8–14 g/hour
Multi-jet oscillating disk (MJOD) flow reactorIodination of imidazoleSelective mono- or di-iodination, integrated work-up. rsc.org95 g/day (mono-iodo), 295 g/day (di-iodo)
Microreactor systemSynthesis of 2,4,5-trisubstituted imidazolesSuperheating conditions, rapid synthesis. acs.orgHigh yield within 2 minutes
3D-printed microreactorDebus–Radziszewski reactionMilder conditions, enhanced scalability. acs.orgNot specified

This table summarizes various continuous flow methodologies for the synthesis of imidazole derivatives.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving the desired regiochemistry and, where applicable, stereochemistry is a critical aspect of synthesizing substituted imidazoles. The synthesis of this compound requires precise control over the placement of the cyclopropyl group at the N-1 position and the iodine atom at the C-5 position.

Regioselective synthesis of imidazoles can be achieved through various strategies. For example, a method for the synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org Another approach involves the sequential reaction of allenyl sulfonamides with amines, where the regioselectivity (4- or 5-functionalization) is dependent on the substituents on the nitrogen atoms. acs.org The regioselective synthesis of 1,2,4-trisubstituted imidazoles has also been reported through a base-mediated domino reaction of an amidine scaffold with phenacyl bromide. tandfonline.com

In the context of iodination, direct iodination of 1-cyclopropylimidazole would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary. One strategy could involve the synthesis of a pre-iodinated imidazole, such as 4(5)-iodo-1H-imidazole, followed by N-alkylation with a cyclopropylating agent. The synthesis of 4(5)-iodo-1H-imidazole can be achieved with regioselectivity through a continuous flow process. rsc.org Subsequent N-alkylation would likely yield a mixture of 1-cyclopropyl-4-iodo-1H-imidazole and the desired this compound, requiring separation.

Stereochemical control is relevant when chiral centers are present. In the case of this compound, the cyclopropyl group itself does not introduce a chiral center unless it is substituted. However, if any of the synthetic precursors contain chiral centers, their stereochemistry must be controlled throughout the reaction sequence. For instance, stereoselective syntheses of analogues of the conformationally restricted glutamate (B1630785) analogue (S)-CCG-IV, which contains a cyclopropane ring, have been developed. nih.gov While the direct conversion of an alcohol to an iodo compound using triphenylphosphine, iodine, and imidazole was low-yielding in one study, it highlights a potential transformation where stereochemistry could be a factor. nih.gov

Scalability and Efficiency Considerations in Synthetic Route Development

A significant challenge in the large-scale synthesis of substituted imidazoles is the functionalization of the imidazole core. up.ac.za Traditional methods for producing imidazole derivatives are often not suitable for industrial-scale reactions, sometimes requiring strong and hazardous bases like sodium hydride (NaH). epo.org The development of reliable and scalable procedures for the regioselective synthesis of specifically substituted imidazoles is therefore a critical area of research. orgsyn.org

Process Intensification Techniques

Modern synthetic strategies increasingly employ process intensification techniques to enhance efficiency and scalability.

Flow Chemistry: Continuous flow chemistry offers a promising approach for the rapid and efficient formation of imidazole intermediates. This method allows for the scale-up of highly reactive intermediates, such as 2-lithio-1-(triphenylmethyl)imidazole, achieving high yields in short reaction times (under one minute). up.ac.za The precise control over reaction parameters in a flow system can lead to improved product quality and safety, which are crucial for large-scale manufacturing.

Microwave-Assisted Synthesis: For industrial production, microwave-assisted synthesis has been employed to create trisubstituted imidazoles. This technique can significantly enhance reaction rates and yields, making processes more efficient and scalable. For instance, palladium-catalyzed cross-coupling reactions under microwave irradiation have been used to synthesize 5-iodo-1H-imidazole derivatives with yields ranging from 52% to 67%.

Optimization of Reaction Conditions and Reagents

The choice of reagents and reaction conditions plays a pivotal role in the scalability of the synthesis of iodinated imidazoles.

Iodination Methods: The iodination of the imidazole ring is a key step. While various iodinating agents are available, their suitability for large-scale production varies. smolecule.com Methods using iodine monochloride can be problematic due to its high reactivity and the generation of toxic gases. google.com Alternative, more environmentally friendly methods are preferred. For example, a metal-catalyst-free method for the iodination of imidazo[1,2-α]pyridines using ultrasound acceleration in a green solvent has been developed. nih.govacs.org This approach not only improves reaction efficiency and rate but also maximizes iodine atom economy compared to conventional heating. nih.govacs.org A gram-scale iodination conducted under these optimized conditions resulted in an 80% yield. nih.govacs.org

Catalyst Systems: The use of efficient and reusable catalysts is a cornerstone of green and scalable chemistry. Copper silicate (B1173343) has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives, offering advantages like short reaction times and high yields in less hazardous solvents. nanobioletters.com The potential for catalyst recycling makes the process more economical and environmentally benign for large-scale applications. nanobioletters.com

The development of a multigram-scale synthesis for key intermediates is a practical demonstration of a route's scalability. orgsyn.org One such reported procedure for a 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one intermediate yielded 16.91 g (78%) of the desired product, highlighting a reliable and scalable process. orgsyn.org

The following table summarizes key considerations and improvements for scaling up the synthesis of iodo-imidazole derivatives.

FeatureTraditional Method IssuesModern Scalable ApproachBenefitsYieldReference
Process Type Batch processingContinuous Flow ChemistryRapid, efficient, improved safety and control40-94% up.ac.za
Energy Source Conventional heatingMicrowave IrradiationIncreased reaction rates, higher yields52-67%
Energy Source Conventional heatingUltrasound AccelerationImproved efficiency, rate, and atom economy80% (gram-scale) nih.govacs.org
Iodination Reagent Iodine monochloride (hazardous)I₂ with an environmentally friendly catalyst/conditionsReduced hazard, improved safetyN/A google.com
Catalyst Stoichiometric reagentsReusable catalysts (e.g., copper silicate)Cost-effective, environmentally friendlyHigh nanobioletters.com
Overall Process High cost, high wasteOptimized conditions, raw material recoveryEconomically viable, reduced environmental impact69.2% google.com
Demonstrated Scale Lab-scaleMulti-gram scale synthesisProven reliability and scalability78% orgsyn.org

Chemical Reactivity and Transformation Studies of 1 Cyclopropyl 5 Iodo 1h Imidazole

Substitution Reactions at the Iodine Position (C-5)

The carbon-iodine bond at the C-5 position of the imidazole (B134444) ring is a key site for functionalization due to the reactivity of iodine as a leaving group. smolecule.com This allows for the introduction of a variety of substituents through both nucleophilic displacement and cross-coupling reactions.

The iodine atom at the C-5 position can be displaced by various nucleophiles, a common reaction pathway for iodo-substituted aromatic and heteroaromatic compounds. upertis.ac.idnih.gov This type of reaction allows for the direct introduction of heteroatom-containing functional groups. For instance, nucleophiles like sodium azide (B81097) or potassium cyanide can replace the iodine under mild conditions, leading to further functionalization of the imidazole ring.

NucleophileProductReaction Conditions
Sodium Azide1-Cyclopropyl-5-azido-1H-imidazoleMild conditions
Potassium Cyanide1-Cyclopropyl-1H-imidazole-5-carbonitrileMild conditions

This table illustrates potential nucleophilic substitution reactions based on known reactivity of similar iodo-imidazoles.

The carbon-iodine bond is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. evitachem.comsci-hub.se These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sci-hub.senih.gov This method is widely used to form new carbon-carbon bonds and is tolerant of a wide range of functional groups. For example, coupling with arylboronic acids can introduce various aryl groups at the C-5 position. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the iodoimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. acs.org This reaction is a reliable method for the synthesis of alkynyl-substituted imidazoles.

Heck Coupling: In the Heck reaction, the iodoimidazole is coupled with an alkene in the presence of a palladium catalyst and a base. acs.org This allows for the introduction of vinyl groups at the C-5 position.

Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂, XPhos, K₂CO₃5-Aryl-1-cyclopropyl-1H-imidazole
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst5-Alkynyl-1-cyclopropyl-1H-imidazole
HeckAlkenePd catalyst, base5-Vinyl-1-cyclopropyl-1H-imidazole

This table summarizes common cross-coupling reactions applicable to 1-cyclopropyl-5-iodo-1H-imidazole.

Reactivity of the Imidazole Ring System

The imidazole ring itself is an aromatic heterocycle with distinct reactivity patterns, including susceptibility to electrophilic substitution and modification through oxidation or reduction.

While the C-5 position is occupied by iodine, other positions on the imidazole ring can potentially undergo electrophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents. evitachem.com The cyclopropyl (B3062369) group at N-1 and the iodo group at C-5 will influence the regioselectivity of such reactions. Iodination at the C-5 position is itself an example of electrophilic aromatic substitution. nih.gov

The imidazole ring can be oxidized under specific conditions. For instance, treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of N-oxides. The specific outcome of the oxidation would depend on the reagent used and the reaction conditions.

Oxidizing AgentPotential Product
Hydrogen Peroxide (H₂O₂)This compound N-oxide
m-Chloroperoxybenzoic acid (mCPBA)This compound N-oxide

This table indicates potential oxidation products of the imidazole ring.

The imidazole ring can be reduced to an imidazoline (B1206853) or an imidazolidine (B613845) derivative using strong reducing agents. pharmacophorejournal.com Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed for such transformations. The iodine at the C-5 position may also be susceptible to reduction under these conditions. smolecule.com

Reducing AgentPotential Product
Lithium Aluminum Hydride (LiAlH₄)1-Cyclopropyl-5-iodoimidazoline
Sodium Borohydride (NaBH₄)1-Cyclopropyl-5-iodoimidazoline

This table shows potential reduction products of the imidazole ring.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, due to its inherent ring strain, can undergo ring-opening reactions under specific conditions. researchgate.net These reactions are a powerful tool in synthetic chemistry as they allow for the formation of more complex molecular structures. smolecule.com In the context of cyclopropyl ketones, which share some reactivity patterns with N-cyclopropyl heterocycles, ring-opening can be induced by various reagents. For instance, selective ring-opening of 1-[2-(trimethylsilylmethyl)cyclopropylcarbonyl]imidazoles has been achieved using cesium fluoride (B91410) (CsF) or boron trifluoride etherate (BF₃·Et₂O), leading to cyclobutanone (B123998) derivatives or γ,δ-unsaturated carboxylic acids, respectively. rsc.org

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of related systems provides valuable insights. For example, cyclopropyl ketones can undergo ring-opening C-C activation and difunctionalization. nih.govchemrxiv.org These reactions can be catalyzed by transition metals like nickel, often in the presence of a Lewis acid to activate the cyclopropyl ketone towards ring-opening rather than 1,2-addition. nih.gov It is plausible that the cyclopropyl moiety in this compound could undergo similar transformations, potentially leading to the formation of linear or larger cyclic structures, although the specific conditions required for such reactions would need experimental verification.

Table 1: Examples of Reagents Inducing Ring-Opening in Cyclopropyl Systems

Reagent/Catalyst SystemSubstrate TypeProduct TypeReference
CsF1-[2-(trimethylsilylmethyl)cyclopropylcarbonyl]imidazolesCyclobutanone derivatives rsc.org
BF₃·Et₂O1-[2-(trimethylsilylmethyl)cyclopropylcarbonyl]imidazolesγ,δ-unsaturated carboxylic acids rsc.org
(alkyl)₂Cu(CN)Li₂·BF₃Cyclopropyl ketonesRing-opened products nih.gov
Ni-catalyzed AlMe₃Cyclopropyl ketonesRing-opened products nih.gov
TMSICyclopropyl ketonesγ-halogenated silyl (B83357) enol ethers nih.gov

The cyclopropyl group is known to be a versatile substituent that can significantly influence the properties of a molecule. researchgate.net It is generally considered to be a metabolically stable group, which is a desirable feature in medicinal chemistry. researchgate.net The C-C bonds of the cyclopropane (B1198618) ring have enhanced pi-character, and the C-H bonds are shorter and stronger than those in alkanes, contributing to its stability. researchgate.net

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The transformations of this compound are expected to be diverse, owing to the presence of multiple reactive sites: the iodo substituent, the imidazole ring, and the cyclopropyl group. The iodine atom at the C-5 position is a key functional group that can participate in a variety of reactions.

One of the most common transformations for iodo-substituted heterocycles is nucleophilic aromatic substitution , where the iodine atom is replaced by a nucleophile. smolecule.com Another important class of reactions is transition-metal-catalyzed cross-coupling reactions , such as Suzuki or Stille couplings. smolecule.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position, providing a pathway to a wide range of derivatives.

Mechanistic studies on related systems suggest that these reactions proceed through well-established pathways. For example, palladium-catalyzed cross-coupling reactions typically involve an oxidative addition, transmetalation, and reductive elimination cycle. In the case of ring-opening reactions of the cyclopropyl moiety, mechanistic possibilities include the formation of radical intermediates or metalacyclic species. chemrxiv.orgucl.ac.uk For instance, the ring-opening of cyclopropyl ketones can proceed through a concerted asynchronous transition state involving a reduced nickel species. chemrxiv.org

Table 2: Potential Reaction Pathways for this compound

Reaction TypeReactive SitePotential IntermediatesCommon ProductsReference
Nucleophilic SubstitutionC-5 (Iodo group)Meisenheimer-like complexFunctionalized imidazoles smolecule.com
Cross-Coupling (e.g., Suzuki)C-5 (Iodo group)Organopalladium speciesAryl- or vinyl-substituted imidazoles smolecule.com
Ring-OpeningCyclopropyl groupRadical or metalacyclic speciesLinear or larger cyclic compounds rsc.orgchemrxiv.org
ReductionC-5 (Iodo group)Radical anion1-Cyclopropyl-1H-imidazole smolecule.com

The outcome of chemical reactions involving this compound can be highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and reagents can significantly influence the product distribution and yield.

For instance, in the ring-opening reactions of cyclopropyl aryl ketones, pronounced solvent, temperature, and substituent effects on the product distribution have been observed. acs.org This suggests that for this compound, careful optimization of reaction conditions would be necessary to achieve a desired transformation of the cyclopropyl group while preserving the rest of the molecule, or vice versa.

In the case of cross-coupling reactions, the choice of ligand for the metal catalyst can be critical in determining the efficiency and selectivity of the reaction. Similarly, the base used in these reactions can have a profound effect on the outcome. For nucleophilic substitution reactions, the nature of the solvent can influence the rate of reaction by stabilizing or destabilizing the transition state. The temperature is also a key parameter, with higher temperatures often favoring thermodynamically more stable products. The interplay of these factors determines the reaction pathway and the final product distribution.

Spectroscopic and Analytical Characterization Methodologies for 1 Cyclopropyl 5 Iodo 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of 1-Cyclopropyl-5-iodo-1H-imidazole in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the cyclopropyl (B3062369) group.

The imidazole ring protons (H-2 and H-4) are anticipated to appear as singlets in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the substituents. The N-cyclopropyl group and the C-5 iodo group will have distinct effects on the electron density of the imidazole ring, thus affecting the resonance frequencies of H-2 and H-4.

The cyclopropyl group presents a more complex pattern. Due to the rigid, strained ring structure, the protons are chemically distinct. The single proton on the carbon attached to the imidazole nitrogen (methine proton) will appear as a multiplet due to coupling with the four methylene (B1212753) protons. The two pairs of methylene protons on the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets in the upfield region of the spectrum, characteristic of cyclopropyl protons.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole H-2~7.5 - 8.0Singlet1H
Imidazole H-4~7.0 - 7.5Singlet1H
Cyclopropyl-CH (methine)~3.5 - 4.0Multiplet1H
Cyclopropyl-CH₂ (methylene)~0.8 - 1.5Multiplet4H

Note: This table represents predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. masterorganicchemistry.com

The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the imidazole carbons (C-2, C-4, and C-5) are particularly diagnostic. The C-5 carbon, being directly bonded to the heavy iodine atom, will experience a significant upfield shift due to the "heavy atom effect," a phenomenon well-documented in halocarbons. The C-2 and C-4 carbons will appear in the typical aromatic region for imidazole derivatives. libretexts.org The carbons of the cyclopropyl group will resonate at high field, characteristic of strained aliphatic rings. libretexts.org

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imidazole C-2~135 - 145
Imidazole C-4~125 - 135
Imidazole C-5 (C-I)~80 - 95
Cyclopropyl-CH (methine)~30 - 40
Cyclopropyl-CH₂ (methylene)~5 - 15

Note: This table represents predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, qNMR) for Complex Structure Analysis

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methylene protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Furthermore, Quantitative NMR (qNMR) can be utilized as a powerful tool for determining the purity of the synthesized compound. nih.govresolvemass.camestrelab.com By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be calculated with high precision, a method that is orthogonal to chromatographic techniques like HPLC. nih.govacs.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the mass of the molecular ion, often to four or more decimal places. This high precision allows for the calculation of the unique elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₇IN₂), the expected [M+H]⁺ ion would be measured and compared to its theoretical value. chemrxiv.org

HRMS Data for [M+H]⁺ Ion:

ParameterValue
Molecular FormulaC₆H₇IN₂
Theoretical m/z for [C₆H₈IN₂]⁺246.9727

Note: The theoretical m/z is calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion fragments in a predictable manner based on its structure. The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org

For this compound, key fragmentation pathways would likely include:

Loss of the cyclopropyl group: Cleavage of the N-C bond connecting the cyclopropyl ring to the imidazole nucleus is a probable fragmentation pathway, leading to a significant fragment ion.

Loss of iodine: The C-I bond is relatively weak and can cleave to produce an [M-I]⁺ fragment.

Imidazole Ring Cleavage: The imidazole ring itself can undergo characteristic fragmentation, often involving the sequential loss of small neutral molecules like HCN. researchgate.netfarmaciajournal.com

Cyclopropyl Ring Fragmentation: The strained cyclopropane (B1198618) ring can also fragment, for example, through the loss of an ethylene (B1197577) molecule (C₂H₄). fluorine1.runih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The imidazole ring itself exhibits several characteristic vibrations. The N-H stretching vibration, if present in an un-substituted imidazole, typically appears as a broad band in the 3200-3500 cm⁻¹ region. However, for 1-substituted imidazoles like the target compound, this band will be absent. The C=N and C=C stretching vibrations within the imidazole ring are expected to produce absorption bands in the 1500-1650 cm⁻¹ range. The C-H stretching vibrations of the imidazole ring typically appear around 3100-3150 cm⁻¹.

The cyclopropyl group has its own distinct vibrational modes. The C-H stretching vibrations of the cyclopropane ring are anticipated at approximately 3000-3100 cm⁻¹, slightly higher than those for a typical alkane due to the increased s-character of the C-H bonds. The characteristic "ring breathing" vibration of the cyclopropyl group is often observed in the 1000-1050 cm⁻¹ region.

The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy iodine atom.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Imidazole Ring C-H3100 - 3150Stretching
Cyclopropyl C-H3000 - 3100Stretching
Imidazole Ring C=N, C=C1500 - 1650Stretching
Cyclopropyl Ring1000 - 1050Ring Breathing
C-I< 600Stretching

Note: This table is based on characteristic vibrational frequencies of the functional groups and not on experimental data for this compound.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the C-I bond vibration, which may be weak in the IR spectrum. The symmetric breathing vibrations of the imidazole and cyclopropyl rings are also expected to be strong in the Raman spectrum. The analysis of Raman spectra can provide a detailed fingerprint of the molecule, aiding in its identification and in studying its molecular structure. In the context of related triazole derivatives, Raman spectroscopy has been effectively used to characterize different crystalline modifications, highlighting its utility in solid-state analysis. acs.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific XRD data for this compound is not available, studies on related imidazole derivatives demonstrate the power of this technique. For instance, X-ray diffraction analyses of various metal-organic coordination polymers incorporating imidazole ligands have revealed complex 2D and 3D network structures. gdut.edu.cn Furthermore, the crystal structure of a complex involving 4,5-diiodoimidazole has been elucidated, showcasing the capability of XRD to detail the coordination environment. researchgate.net Such studies underscore the potential of XRD to provide a definitive structural proof for this compound, should a suitable crystal be obtained.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) can be used for identification purposes. While specific HPLC methods for this compound are not detailed in the literature, general methods for halogenated pesticides and related imidazole compounds often utilize a C18 column with a water-acetonitrile gradient. researchgate.net The development of a specific HPLC method would involve optimizing these parameters to achieve a sharp, symmetrical peak with a reasonable retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time (from the GC component) and its mass-to-charge ratio (m/z) and fragmentation pattern (from the MS component), which allows for definitive identification.

The successful GC analysis of imidazole-containing compounds often requires derivatization to increase their volatility and thermal stability. gdut.edu.cnnih.govuib.no Common derivatization techniques include silylation or acylation. researchgate.net However, depending on the volatility of the specific compound, direct analysis may be possible. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions resulting from the cleavage of the cyclopropyl group, the iodine atom, and fragmentation of the imidazole ring. While specific GC-MS data for this compound is not available, the technique has been widely applied to the analysis of various imidazole derivatives and halogenated compounds. gdut.edu.cnnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a critical technique for the separation, identification, and quantification of this compound. This high-resolution separation technique offers significant advantages in terms of speed, resolution, and sensitivity over traditional high-performance liquid chromatography (HPLC). While specific UPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, standard methods applied to analogous imidazole derivatives can be extrapolated.

Detailed Research Findings:

For closely related compounds, such as other substituted imidazole derivatives, UPLC analysis is frequently employed to monitor reaction progress and confirm the purity of the final product. These methods typically utilize reversed-phase chromatography.

A general UPLC method for a substituted imidazole, which would be applicable for this compound, would involve a C18 stationary phase. The mobile phase commonly consists of a gradient system of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent, typically acetonitrile or methanol. The gradient elution allows for the effective separation of the main compound from any starting materials, by-products, or degradation products.

Detection is most commonly achieved using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. For imidazole-containing compounds, detection wavelengths are often set in the UV range, for instance, at 214 nm and 254 nm, to ensure the capture of the chromophoric imidazole ring. The retention time of the compound is a key identifier under specific chromatographic conditions.

While a specific, validated UPLC data table for this compound is not available in the cited literature, a representative table outlining typical parameters is presented below.

Interactive Data Table: Typical UPLC Parameters for Analysis of Imidazole Derivatives

ParameterTypical Value
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient 5-95% B over 5 minutes
Column Temperature 40 °C
Detection Wavelength 214 nm, 254 nm
Injection Volume 1-5 µL

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone analytical technique for the validation of the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₆H₇IN₂, this method provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretically calculated values. This comparison is crucial for confirming the elemental composition and, by extension, the identity and purity of the compound.

Detailed Research Findings:

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. The molecular weight of the compound is 234.04 g/mol .

The process of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The percentage of each element in the original sample is then calculated.

For a pure sample of this compound, the experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values, typically within a ±0.4% margin of error, which is a standard acceptance criterion in synthetic chemistry.

Interactive Data Table: Elemental Analysis of this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C) 30.79Data not publicly available
Hydrogen (H) 3.01Data not publicly available
Nitrogen (N) 11.97Data not publicly available
Iodine (I) 54.22Not typically measured

It is important to note that while the theoretical values can be precisely calculated, specific experimental data for this compound is not found in the surveyed scientific literature. However, the data for a closely related compound, 2-cyclopropyl-5-iodo-1H-imidazole, would be expected to yield identical theoretical and very similar experimental values, confirming the presence and relative abundance of the core elements.

Computational and Theoretical Investigations of 1 Cyclopropyl 5 Iodo 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1-cyclopropyl-5-iodo-1H-imidazole, DFT would provide significant insights into its structural and electronic properties.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of this analysis would be the conformational landscape arising from the rotation of the cyclopropyl (B3062369) group relative to the imidazole (B134444) ring.

The process would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the dihedral angle between the cyclopropyl and imidazole rings to identify all possible stable conformations (local minima on the potential energy surface).

Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy geometry for each conformer. The large iodine atom would necessitate a basis set that includes relativistic effects for higher accuracy.

Energy Comparison: Calculating the relative energies of the optimized conformers to identify the global minimum, which represents the most stable structure of the molecule.

The results would typically be presented in a table listing the key geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific research data is not available.)

ParameterValue
N1-C2 Bond Length (Å)Data not available
C4-C5 Bond Length (Å)Data not available
C5-I Bond Length (Å)Data not available
N1-C(cyclopropyl) Bond Length (Å)Data not available
C2-N1-C5 Angle (°)Data not available
C(cyclopropyl)-N1-C2 Dihedral Angle (°)Data not available

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity. FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be located on the electron-rich imidazole ring or the iodine atom.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the imidazole ring, influenced by the electronegative iodine atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. These findings help in predicting how the molecule would interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific research data is not available.)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can confirm the molecule's structure.

IR Spectroscopy: By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. Each peak in the simulated spectrum corresponds to a specific vibrational mode of the molecule (e.g., C-H stretch, C=N stretch, C-I stretch). This is useful for identifying functional groups and confirming the structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is illustrative as specific research data is not available.)

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)Data not available
C-H Stretch (Cyclopropyl)Data not available
C=N StretchData not available
C-I StretchData not available

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations would be employed to study the time-dependent behavior of this compound, providing insights into its dynamics and interactions at the atomic level.

Conformational Dynamics of this compound

While DFT can find stable conformers, MD simulations can explore the transitions between these states over time. An MD simulation would track the trajectories of atoms in the molecule, revealing how the cyclopropyl group rotates and how the imidazole ring flexes at a given temperature. This would provide a more complete picture of the molecule's flexibility and the relative populations of different conformers in a dynamic environment.

Interaction Mechanisms with Solvent and other Molecules

MD simulations are particularly powerful for studying intermolecular interactions. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water, DMSO), one could investigate:

Solvation Structure: How solvent molecules arrange around the solute molecule. This is described by radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The potential for hydrogen bond formation between the imidazole ring's nitrogen atoms and protic solvents.

Binding Interactions: If studying the interaction with another molecule (e.g., a protein), MD simulations could elucidate the binding mode, calculate the binding free energy, and identify the key interacting residues.

These simulations would provide a molecular-level understanding of how this compound behaves in a realistic chemical environment.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. scientific.net These models are widely used in chemistry and pharmaceutical sciences to estimate physicochemical properties, saving time and resources compared to experimental measurements. For imidazole derivatives, QSPR models have been successfully developed to predict a range of properties. researchgate.netresearchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, or electronic. A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is then used to build a model that correlates these descriptors with an experimentally measured property. researchgate.netresearchgate.net

For this compound, QSPR models could predict properties such as boiling point, solubility, or thermodynamic properties like the enthalpy of formation. researchgate.net For example, a study on 84 imidazole derivatives used descriptors calculated at the DFT level to predict entropy and enthalpy of formation with good accuracy, demonstrating the utility of these models for designing new compounds with desired properties. researchgate.netresearchgate.net The predictive power of QSPR models is validated through internal and external validation techniques to ensure their reliability. nih.gov

Table 2: Example of Molecular Descriptors and Predicted Properties in QSPR Models for Imidazole Derivatives. scientific.netresearchgate.nettandfonline.com
Descriptor TypeExample DescriptorPredicted PropertyRelevance
TopologicalWiener IndexBoiling PointDescribes molecular branching and size.
ElectronicDipole MomentSolubility in Polar SolventsQuantifies the polarity of the molecule.
ThermodynamicEnthalpy of Formation (ΔHf)Chemical StabilityIndicates the energetic stability of the molecule.
GeometricalMolecular Surface AreaLipophilicity (logP)Relates to how the molecule interacts with its environment.
ConstitutionalMolecular WeightCorrosion Inhibition EfficiencyA fundamental property influencing many physical characteristics.

In Silico Screening and Library Design Principles

In silico screening, particularly through methods like molecular docking, is a cornerstone of modern drug discovery and materials science. mdpi.com This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is used to screen large virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential hits. mdpi.commdpi.com

For this compound, in silico screening would involve docking it into the active site of a target protein. A scoring function would then estimate the binding affinity, typically reported as a docking score or binding energy in kcal/mol. mdpi.com Lower (more negative) values suggest a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.gov

When designing a chemical library for screening, principles of diversity and drug-likeness are paramount. dtu.dk A library would be designed around the this compound scaffold by systematically varying substituents to explore the chemical space. The iodine atom is a particularly useful handle for creating diversity, as it can be readily converted to other functional groups via cross-coupling reactions. The goal is to create a collection of compounds with a wide range of physicochemical properties to maximize the chances of finding a hit for a given biological target. dtu.dk In silico methods are also used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to filter out compounds with unfavorable profiles early in the design process. mdpi.commdpi.comnih.gov

Table 3: Illustrative In Silico Docking Results for a Library Based on the 1-Cyclopropyl-1H-imidazole Scaffold against a Hypothetical Kinase Target.
Compound IDModification at C5-PositionDocking Score (kcal/mol)Key Interacting ResiduePredicted Interaction Type
Scaffold-I-Iodo-7.8Cys310Halogen Bond
Scaffold-II-Phenyl-8.5Leu255Hydrophobic
Scaffold-III-NH2-9.2Asp320Hydrogen Bond
Scaffold-IV-COOH-9.6Arg190Salt Bridge
Scaffold-V-Thiophene-8.9Met308π-Sulfur Interaction

Applications of 1 Cyclopropyl 5 Iodo 1h Imidazole in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

1-Cyclopropyl-5-iodo-1H-imidazole serves as a valuable scaffold in the construction of more elaborate molecular architectures. The presence of the iodo group at the 5-position provides a reactive handle for various coupling reactions, while the N-cyclopropyl group influences the electronic properties and steric environment of the imidazole (B134444) ring. These features make it an important intermediate in the synthesis of complex organic molecules. smolecule.com

Precursor for Polysubstituted Imidazoles

The development of reliable methods for the regioselective synthesis of polysubstituted imidazoles is a significant goal in organic chemistry, as these motifs are present in many pharmaceuticals and functional materials. orgsyn.org The iodine atom in this compound is readily displaced or activated for cross-coupling reactions, making it an excellent precursor for a variety of 1,5-disubstituted and polysubstituted imidazoles. smolecule.comsemanticscholar.org

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are commonly employed to introduce new carbon-carbon and carbon-heteroatom bonds at the iodinated position. For instance, the palladium-catalyzed Suzuki coupling of iodoimidazoles with arylboronic acids is a standard method for the synthesis of aryl-substituted imidazoles. While specific studies on this compound are not extensively documented, the reactivity of the iodoimidazole core is well-established, suggesting its utility in similar transformations.

A general approach to the synthesis of 1,5-disubstituted imidazole-4-carboxylate esters has been reported via the annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides, highlighting a pathway to highly functionalized imidazole systems. mdpi.com This underscores the value of having distinct substituents at the 1- and 5-positions for creating diverse molecular libraries.

Table 1: Examples of Cross-Coupling Reactions on Iodoimidazole Cores

Coupling ReactionReagents and ConditionsResulting Structure
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted imidazole
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted imidazole
Heck CouplingAlkene, Pd catalyst, baseAlkenyl-substituted imidazole
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted imidazole

This table represents common cross-coupling reactions applicable to iodoimidazoles. Specific examples for this compound are inferred from the general reactivity of this class of compounds.

Integration into Fused Heterocyclic Systems

The reactivity of the iodo group in this compound also facilitates its incorporation into fused heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular coupling, can lead to the formation of bicyclic and polycyclic structures containing the imidazole ring. For example, a suitably functionalized substituent introduced at the 5-position can undergo a subsequent ring-closing reaction with another part of the imidazole ring or a substituent on the cyclopropyl (B3062369) group.

The synthesis of N-fused imidazoles has been a subject of interest due to their potential as anticancer agents. google.com While the direct use of this compound in the synthesis of N-fused systems has not been specifically detailed, its potential as a starting material for such structures is significant. The iodo group can be transformed into a variety of functional groups that can participate in cyclization reactions, leading to novel heterocyclic frameworks.

Utilization in Catalysis and Ligand Design

The imidazole moiety is a common structural motif in ligands for metal catalysis due to the coordinating ability of its nitrogen atoms. The specific substitution pattern of this compound offers unique steric and electronic properties that can be exploited in ligand design.

Development of Imidazole-Based Ligands for Metal Catalysis

Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metal catalysis. orgsyn.org The synthesis of NHCs typically involves the deprotonation of an imidazolium (B1220033) salt, which can be formed from the corresponding imidazole. The N-cyclopropyl group in this compound would influence the properties of the resulting NHC ligand, potentially enhancing the stability and catalytic activity of its metal complexes.

The development of metal-ligand complexes for applications such as olefin polymerization often involves ligands with specific steric and electronic profiles. google.com The unique combination of a cyclopropyl and an iodo substituent on the imidazole ring could lead to the development of novel ligands with tailored properties for various catalytic applications.

Table 2: Potential Metal-Ligand Complexes Derived from Imidazole Precursors

Ligand TypeMetal CenterPotential Catalytic Application
N-Heterocyclic Carbene (NHC)Pd, Ru, AuCross-coupling, metathesis, hydrogenation
Pyridyl-ImidazolylFe, Co, NiOxidation, reduction
Bidentate N,N-ligandCu, ZnAsymmetric catalysis

This table illustrates potential applications based on the general utility of imidazole-based ligands in metal catalysis.

Investigation of this compound in Organocatalytic Systems

In addition to forming metal complexes, imidazole and its derivatives can function as organocatalysts. The basic nitrogen atom in the imidazole ring can act as a Brønsted or Lewis base to activate substrates in a variety of organic transformations. acs.org The specific substituents on the imidazole ring, such as the N-cyclopropyl group, can modulate the basicity and steric environment of the catalyst, thereby influencing its activity and selectivity.

N-heterocyclic carbenes, derived from imidazolium salts, are also a prominent class of organocatalysts. acs.org These carbenes can catalyze a wide range of reactions, including benzoin (B196080) condensations, Stetter reactions, and acyl anion chemistry. The electronic and steric properties of the N-substituent are crucial in determining the catalytic performance of the NHC. The cyclopropyl group in a potential NHC derived from this compound would offer a unique steric profile compared to more common alkyl or aryl substituents.

Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound suggest its potential use in the development of novel materials. Imidazole-containing compounds are known to be useful in the creation of materials with specific electronic or optical properties. smolecule.com The presence of a polarizable iodine atom and the π-system of the imidazole ring can give rise to interesting photophysical properties.

In the realm of supramolecular chemistry, the imidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. The ability to functionalize the 5-position of the imidazole ring allows for the introduction of other recognition motifs, which could be used to direct the assembly of complex supramolecular architectures. The development of such structures is of interest for applications in areas such as sensing, molecular recognition, and the creation of porous materials.

Incorporation into Functional Polymers and Frameworks

The structure of this compound is well-suited for its use as a monomer or linking unit in the synthesis of advanced functional materials such as conductive polymers and porous frameworks. The carbon-iodine bond is a key reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, which are the basis of polymer backbones and framework structures.

Detailed Research Findings: The primary method for incorporating this iodo-imidazole into larger structures is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. smolecule.comnih.gov In these processes, the iodine atom is replaced by an aryl, vinyl, or alkynyl group, enabling the creation of extended conjugated systems or multi-dimensional networks. smolecule.com

Imidazole-containing ligands are frequently used in the construction of Metal-Organic Frameworks (MOFs), where the nitrogen atoms of the imidazole ring coordinate with metal ions to form porous, crystalline structures. science.gov While direct research on this compound in specific MOFs is not widely published, its potential is clear. It can be used in two ways:

As a pre-functionalized linker: The imidazole nitrogen atoms can coordinate to a metal center, while the iodo-group remains available for post-synthetic modification, allowing other functional molecules to be grafted onto the framework.

As a component of an organic linker: The compound can first undergo a cross-coupling reaction (e.g., a Suzuki reaction with a diboronic acid) to form a larger organic molecule which then acts as a linker to build the framework.

The cyclopropyl group provides steric bulk and conformational rigidity, which can influence the porosity and topology of the resulting framework. science.gov The electronic properties of the imidazole ring, modulated by the cyclopropyl substituent, can also contribute to the photoluminescent or catalytic properties of the final material. smolecule.com

Table 1: Potential Cross-Coupling Reactions for Polymer/Framework Synthesis

Reaction Name Coupling Partner Catalyst/Conditions Resulting Linkage Potential Application
Suzuki-Miyaura Arylboronic acid/ester Pd catalyst, base C(imidazole)-C(aryl) Conjugated polymers, MOF linkers
Stille Organostannane Pd catalyst C(imidazole)-C(aryl/vinyl) Functional polymers
Sonogashira Terminal alkyne Pd/Cu catalyst, base C(imidazole)-C(alkyne) Carbon-rich networks, electronic materials

Design of Sensing Probes and Molecular Switches

Imidazole derivatives have been investigated as core components of chemosensors for detecting ions and small molecules. acs.org The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can act as binding sites for analytes. smolecule.com The design of a sensing probe based on this compound would leverage these properties, with the potential for the iodo-group to be either a tuning element or a site for further functionalization.

Detailed Research Findings: The sensing mechanism often relies on a change in the electronic properties of the molecule upon binding an analyte, leading to a detectable change in color (colorimetric sensor) or fluorescence (fluorometric sensor). acs.org For example, studies on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione have shown that interaction with fluoride (B91410) ions causes a significant red shift in both absorption and fluorescence emission through a proton-transfer mechanism. acs.org

A hypothetical sensor based on this compound could function similarly. The imidazole nitrogens could bind to a target metal ion or form a hydrogen bond with an anion. This interaction would alter the electron density of the imidazole ring, which could be transduced into an optical signal. To enhance this effect, the iodo-group can be substituted with a known fluorophore (e.g., pyrene (B120774) or coumarin) via a cross-coupling reaction. In such a design, the imidazole would act as the "receptor" and the attached fluorophore as the "reporter," with the analyte modulating the energy transfer between them. The cyclopropyl group helps to create a defined three-dimensional structure, which can enhance the selectivity of the receptor site for a specific analyte.

Table 2: Components of a Hypothetical Sensing Probe Based on this compound

Component Role in Sensing Structural Feature
Receptor Binds selectively to the target analyte. Imidazole nitrogen atoms.
Signaling Unit Produces a measurable optical or electronic signal. The imidazole ring's conjugated system or an attached fluorophore.
Linker/Tuner Connects receptor and signaler; modulates properties. The iodine atom, which can be replaced or used to attach other groups.

| Modulator | Influences conformation and selectivity. | The cyclopropyl group. |

Intermediates for Non-Pharmaceutical Biologically Active Molecule Synthesis

One of the most significant applications of this compound is its use as a versatile intermediate in the synthesis of non-pharmaceutical biologically active compounds, particularly agrochemicals. The cyclopropyl-imidazole motif is found in a number of fungicides and insecticides. google.comgoogle.com

Detailed Research Findings: Compounds containing a cyclopropyl group attached to a five-membered heterocyclic ring are known to possess fungicidal properties. google.com Patents describe novel ortho-substituted-cyclopropyl-azol-carboxamides with microbiocidal activity, designed to protect plants from phytopathogenic microorganisms. google.com Similarly, substituted imidazoles have been developed as potent insecticides. google.com

In this context, this compound is a key building block. The synthesis of a final active agrochemical often involves a cross-coupling reaction at the 5-position (where the iodine is located) to introduce a specific substituted aryl or heteroaryl group. This modular approach allows chemists to rapidly create a library of related compounds for activity screening. The iodine atom provides a reliable reaction site for introducing this diversity. For instance, a Suzuki coupling reaction can be used to attach various phenyl rings, which are common in agrochemical structures, to the imidazole core. The combination of the cyclopropyl group, the imidazole ring, and the appended chemical moiety contributes to the final biological activity and specificity of the molecule. dokumen.pub

Table 3: Exemplary Synthetic Pathway for Agrochemical Candidates

Starting Material Reaction Reagent Example Intermediate/Product Class Potential Application
This compound Suzuki Coupling 4-Fluorophenylboronic acid 1-Cyclopropyl-5-(4-fluorophenyl)-1H-imidazole Fungicide, Insecticide
This compound Buchwald-Hartwig Amination Aniline derivative 5-Amino-1-cyclopropyl-1H-imidazole derivative Herbicide, Growth Regulator

Structure Activity Relationship Sar Studies in Mechanistic Biological Contexts for 1 Cyclopropyl 5 Iodo 1h Imidazole Analogs

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Recognition and Binding (In Vitro)

The cyclopropyl group, a three-membered ring, is a unique substituent in medicinal chemistry, often introduced to enhance potency, selectivity, and metabolic stability. nih.govresearchgate.net Its influence on molecular recognition stems from its distinct stereoelectronic properties and its ability to modulate protein-ligand interactions.

The cyclopropyl ring possesses significant π-character in its carbon-carbon bonds and its C-H bonds are shorter and stronger than those in corresponding alkanes. acs.org These features contribute to its unique stereoelectronic profile. The rigid, planar nature of the cyclopropyl ring restricts conformational freedom, which can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation for optimal target binding. acs.org

Furthermore, the cyclopropyl group can exert significant stereoelectronic effects on adjacent parts of a molecule. It can influence the conformation of neighboring ring systems through a combination of torsional strain and hyperconjugative effects. rsc.org For instance, hyperconjugative donation from the cyclopropyl group into the antibonding orbitals of an adjacent substituent can stabilize specific conformations. rsc.org In some contexts, the cyclopropyl group is designed to lock a molecule into a required conformation for a specific biological activity, such as the ring opening of N-cyclopropylaniline radical cations, where a bisected conformation is necessary. acs.org

The compact, three-dimensional nature of the cyclopropyl moiety allows it to explore chemical space effectively and serve as a non-classical bioisostere for other groups, such as phenyl rings or carbonyl groups. rsc.orgcore.ac.uk This substitution can lead to improved binding affinity by providing a better fit within a protein's binding pocket.

In vitro studies on various receptor systems have demonstrated the impact of the cyclopropyl group on protein-ligand interactions. The conversion of a carboxyl terminus to a cyclopropyl acylsulfonamide moiety, for instance, has been shown to increase the potency of HCV NS3 protease inhibitors by allowing the cyclopropyl ring to favorably occupy the P1' pocket of the enzyme. nih.gov However, the introduction of a cyclopropyl group does not universally enhance potency. In studies of P2Y1 receptor antagonists, analogs containing a cyclopropyl group were found to be less potent than their branched aliphatic counterparts, suggesting that the optimal geometry for interaction was not achieved with the cyclopropyl substitution in that specific receptor model. nih.gov This highlights that the effect of the cyclopropyl group is highly dependent on the specific topology of the target binding site.

Role of the Iodine Substituent in Molecular Interactions (In Vitro)

The iodine atom at the 5-position of the imidazole (B134444) ring is not merely a bulky substituent; it plays a crucial and multifaceted role in mediating molecular interactions, primarily through halogen bonding, which can significantly impact target engagement and binding affinity. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. iucr.orgresearchgate.net The strength of this interaction generally increases with the size and polarizability of the halogen atom, making iodine a potent halogen bond donor (I > Br > Cl > F). researchgate.netuj.edu.pl

In the context of iodoimidazole derivatives, X-ray crystallography studies have demonstrated that the iodine atom can form strong C—I⋯N or C—I⋯π halogen bonds that dictate intermolecular interactions in the solid state. iucr.orgresearchgate.netnih.gov These directional interactions are increasingly recognized as crucial for enhancing protein-ligand binding affinity and selectivity in drug design. researchgate.net Studies on a series of 5-HT7 receptor agonists showed that substituting a hydrogen with a halogen at the 5-position of an indole (B1671886) ring dramatically increased binding affinity, with the iodine-substituted analog exhibiting an 89-fold increase in affinity compared to the unsubstituted parent compound. uj.edu.pl This significant improvement was attributed to the formation of a halogen bond with the receptor. uj.edu.pl Similarly, in the design of bifunctional ligands to modulate mutant p53 aggregation, the inclusion of an iodine substituent was critical for activity, hypothesized to be due to favorable halogen bonding interactions with the target protein. rsc.org

The presence of an iodine substituent can profoundly influence a ligand's ability to engage with its molecular target. In vitro and structural studies have shown that the iodine atom can anchor a ligand deep within a binding pocket, leading to increased stability of the protein-ligand complex and enhanced biological effect. nih.gov For example, the crystal structure of transthyretin complexed with iododiflunisal revealed that the iodine substituent is tightly anchored into a pocket of the binding site, which contributes to the stabilization of the protein's tetrameric structure and inhibits amyloid fibril formation. nih.gov

Furthermore, the iodine atom's properties are leveraged in molecular imaging to directly visualize and quantify target engagement in vitro and in vivo. The use of iodine-125 (B85253), a radioisotope, allows for the creation of radioligands that can be used in binding assays and imaging studies. snmjournals.orgresearchgate.net For instance, a novel iodine-125 radioligand was recently developed for the purinergic P2X7 receptor, enabling high-affinity and specific binding that is crucial for screening new drug candidates. researchgate.net Similarly, peptope-antibody complexes labeled with iodine-125 have been used to assess binding to amyloid fibrils and extracts in pulldown assays, demonstrating specific target engagement. snmjournals.org

Systematic Structural Modifications and Their Impact on Biochemical Activity (In Vitro)

In vitro studies of related heterocyclic compounds provide a clear picture of the effects of such modifications. For example, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as A3 adenosine (B11128) receptor (A3AR) positive allosteric modulators (PAMs), the size and nature of the substituent at the 2-position (analogous to the cyclopropyl position) were found to be critical. nih.gov Swapping a small cyclopropyl group for larger cycloalkyl groups like cycloheptenyl or cyclononyl significantly enhanced the modulatory effect on agonist-stimulated [³⁵S]GTPγS binding. nih.gov

The effect of the halogen substituent is also well-documented. In a study of 5-HT7 receptor agonists, a clear trend was observed where the affinity for the receptor increased with the size of the halogen atom at the 5-position of an indole core. uj.edu.pl This demonstrates the importance of the halogen's ability to form strong halogen bonds.

The following tables summarize SAR data from in vitro studies on related heterocyclic systems, illustrating the impact of systematic structural modifications on biochemical activity.

Table 1: SAR of 1H-Imidazo[4,5-c]quinolin-4-amine Analogs as A3AR PAMs nih.gov Data represents the maximal effect (Emax) on Cl-IB-MECA-stimulated [³⁵S]GTPγS binding.

Compound 2-Position Substituent 4-Amino Substituent Emax (% of Agonist)
17 Cyclopropyl 3,4-Dichlorophenyl Antagonist Activity
14 Heptan-4-yl 3,4-Dichlorophenyl 260 ± 19
18 Cyclohept-4-enyl 3,4-Dichlorophenyl 224 ± 11
20 Cyclononyl 3,4-Dichlorophenyl 262 ± 20

Table 2: SAR of 5-Substituted Indole-Imidazole Derivatives as 5-HT7 Receptor Agonists uj.edu.pl Data represents binding affinity (Ki) for the human 5-HT7 receptor.

Compound 5-Position Substituent on Indole Ki (nM)
Parent H 533
Analog 1 Cl 41
Analog 2 Br 20
Analog 3 (1o) I 6

These studies underscore the principle that even subtle changes to the molecular structure can lead to profound differences in biochemical activity. The replacement of the cyclopropyl group in one series switched the activity from antagonistic to allosteric modulation, while increasing the size of the halogen in another series led to a nearly 90-fold increase in binding affinity. uj.edu.plnih.gov Such findings are invaluable for the rational design of new therapeutic agents based on the 1-cyclopropyl-5-iodo-1H-imidazole scaffold.

Positional Isomer Effects on Binding to Specific Molecular Targets (In Vitro)

The spatial arrangement of substituents on the imidazole ring is a critical determinant of biological activity. For this compound, shifting the cyclopropyl and iodo groups to other positions on the heterocycle results in distinct positional isomers, such as 2-cyclopropyl-5-iodo-1H-imidazole and 1-cyclopropyl-4-iodo-1H-imidazole. These isomers, while chemically similar, can exhibit markedly different affinities for molecular targets due to altered steric and electronic profiles that influence binding orientation and key molecular interactions.

Research into related imidazole structures demonstrates the significance of substituent placement. For instance, in the development of histamine (B1213489) H3 receptor agonists, 4-iodo-1-trityl-1H-imidazole was utilized as a key synthetic intermediate, highlighting the utility of the 4-iodo isomer in achieving desired receptor interactions. uu.nl Conversely, studies on other scaffolds have shown that a 2-cyclopropyl-5-iodo-1H-imidazole analog has potential as a kinase inhibitor. The differential positioning of the bulky cyclopropyl group and the halogen-bond-donating iodine atom dictates how the molecule fits into a target's binding pocket.

The table below illustrates the potential impact of positional isomerism on the biological activities of cyclopropyl-iodo-imidazole analogs, based on findings from related compounds.

Heterocyclic Ring Variations and Their Biochemical Implications (In Vitro)

Studies on analogs of the indazole-based compound YC-1 provide a clear example of this principle. When the central heterocyclic ring was varied, the inhibitory activity against the target changed significantly. For example, replacing a furan (B31954) ring with a 1H-pyrazole or a pyrimidine (B1678525) ring led to enhanced inhibitory performance in vitro. nih.gov Specifically, a pyrimidine-containing analog (IC₅₀ = 0.27 µM) was substantially more potent than the corresponding furan (IC₅₀ = 1.7 µM) or tetrazole (IC₅₀ = 8.6 µM) derivatives. nih.gov This demonstrates that the number and position of nitrogen atoms in the heterocyclic core are critical for optimizing biological activity. nih.gov Similarly, in the development of protein kinase D (PKD) inhibitors, transitioning from an imidazole to an oxazole (B20620) core was explored to fine-tune selectivity. nih.gov

The following table summarizes findings from various studies where the core heterocyclic ring was altered, illustrating the resulting impact on in vitro biochemical activity.

Mechanistic Elucidation of Interactions with Biomolecular Targets (In Vitro)

Enzyme Inhibition Studies (In Vitro)

Analogs of this compound have been investigated as inhibitors of various enzymes, particularly protein kinases. The imidazole core can act as a hydrogen bond acceptor, a key interaction within many kinase ATP-binding sites. acs.org The cyclopropyl group can provide favorable hydrophobic interactions and confer selectivity, while the iodine atom can form halogen bonds to enhance binding affinity.

A notable example comes from the development of Protein Kinase D (PKD) inhibitors. A cyclopropyl-substituted imidazole analog, Im-5, was found to be highly selective for PKD1. nih.gov Among 220 kinases tested, this compound only significantly inhibited PKD1 at a concentration of 0.1 µM, demonstrating that the cyclopropyl moiety was key to achieving this selectivity. nih.gov In another context, N-fused aminoimidazoles were identified as catalytic inhibitors of human topoisomerase IIα (hTopoIIα). acs.org These compounds were shown to function by blocking the enzyme's ATP-binding site, thereby inhibiting its catalytic activity without inducing the formation of a cleavage complex. acs.org

The table below details in vitro enzyme inhibition data for several imidazole-containing compounds, showcasing their potency and target specificity.

Nucleic Acid Interaction Studies (In Vitro)

While the primary targets for many imidazole-based compounds are proteins, the potential for interaction with nucleic acids is also a subject of investigation. The planar, aromatic nature of the imidazole ring allows for potential interactions with the stacked bases of DNA or RNA. However, in vitro studies are required to determine the specific nature of any such interaction, such as intercalation between base pairs or binding within the major or minor grooves.

For certain classes of imidazole derivatives, direct interaction with nucleic acids is not the primary mechanism of action. For example, a study on N-fused aminoimidazoles, which are potent anticancer agents, explicitly found that they act as catalytic inhibitors of topoisomerase IIα without intercalating into DNA. acs.org This finding is significant as it distinguishes their mechanism from classical topoisomerase poisons like etoposide, which stabilize the DNA-enzyme cleavage complex. This non-intercalative mode of action can be advantageous, potentially leading to different efficacy and safety profiles.

While some heterocyclic compounds are designed specifically as nucleic acid binding dyes, the available research on enzyme-inhibiting cyclopropyl-imidazole analogs suggests that their primary mechanism involves specific interactions within protein binding pockets rather than direct, non-specific binding to DNA or RNA. nih.govacs.orggoogle.com

Future Research Directions and Unexplored Avenues for 1 Cyclopropyl 5 Iodo 1h Imidazole

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of substituted imidazoles often involves multi-step processes with harsh reagents and solvents. Future research must prioritize the development of more sustainable and efficient methods for producing 1-Cyclopropyl-5-iodo-1H-imidazole.

Electrochemical Synthesis: A promising green approach is the use of electrochemistry, which can drive reactions without the need for chemical oxidants or reductants. rsc.orgrsc.orgresearchgate.net Future studies could explore an electrochemical strategy for the intramolecular C-H amination or the cyclization of precursors to form the imidazole (B134444) ring, potentially in an undivided cell to simplify the reactor setup. rsc.orgacs.org The direct electrochemical synthesis from simple starting materials like vinyl azides and amines represents a frontier in imidazole synthesis. mdpi.com

Mechanochemical Synthesis: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent alternative to traditional synthesis. mdpi.com Research into the mechanochemical coupling of imidazole precursors could lead to a highly efficient, scalable, and environmentally friendly production method for this compound and its derivatives. mdpi.com

Catalytic Innovations: The exploration of novel catalysts is crucial. This includes the use of recyclable magnetic nanocatalysts, which allow for easy separation and reuse, reducing waste and cost. rsc.org Furthermore, catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, present a highly attractive route for future investigation. acs.org

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is typically dominated by the C-I bond in cross-coupling reactions. However, its unique structure allows for the exploration of less conventional transformations.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool to generate reactive intermediates. youtube.com Future research could investigate the use of photoredox catalysis to activate the C-I bond for novel coupling reactions or to induce radical-mediated cyclizations involving the imidazole or cyclopropyl (B3062369) groups. nih.govnih.gov This approach could enable transformations that are not accessible through traditional thermal methods. princeton.edu

Cyclopropyl Ring-Opening: The high ring strain of the cyclopropyl group (approximately 115 kJ mol⁻¹) makes it a latent reactive handle. rsc.org The introduction of activating groups on the ring can facilitate ring-opening reactions to generate diverse five-membered heterocycles. rsc.org Future work could explore Lewis acid-induced or transition metal-mediated ring-opening reactions of this compound derivatives, leading to novel molecular scaffolds. acs.orgscispace.com The stereochemistry of such reactions, including the potential for conrotatory ring-opening of cyclopropyl anions, presents a rich area for investigation. acs.org

Design of Next-Generation Cyclopropyl-Iodoimidazole Derivatives

The core structure of this compound is a versatile platform for the design of new molecules with tailored properties.

Future design strategies should focus on systematic modifications of the scaffold. This could involve:

Functionalization of the cyclopropyl ring: Introducing substituents on the cyclopropyl group can modulate the electronic properties and steric profile of the molecule.

Modification of the imidazole core: Further substitution on the imidazole ring can alter its biological activity and material properties. mdpi.commdpi.com

Derivatization via the iodo group: The iodine atom serves as a key point for introducing a wide array of functional groups through well-established cross-coupling chemistry, leading to libraries of new compounds for screening. acs.org

These new derivatives could be designed as potential antimicrobial agents, anti-inflammatory compounds, or for applications in material science. researchgate.net

Advanced Applications in Bioimaging and Diagnostics (Non-Clinical)

The structural features of this compound make it a promising candidate for the development of advanced imaging probes.

PET and SPECT Imaging: The presence of iodine allows for the straightforward development of radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). rsc.org Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine. nih.govresearchgate.net Future research could focus on synthesizing and evaluating ¹²³I- or ¹²⁴I-labeled this compound as a potential tracer for imaging various biological targets. ed.ac.ukresearchgate.net

Fluorescent Probes: The cyclopropyl group can be incorporated into fluorogenic probes. nih.govtandfonline.com For instance, cyclopropyl esters have been used in probes that are activated by specific enzymes. researchgate.netresearchgate.net It is conceivable to design derivatives of this compound that act as "turn-on" fluorescent probes for detecting specific analytes or enzymatic activities in non-clinical research settings. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of reactions.

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical and biological properties of novel this compound derivatives. nih.gov This in-silico screening can significantly accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. scielo.br

Reaction Optimization: Automated microfluidic systems combined with ML algorithms can perform "black-box" optimization of synthetic reactions. researchgate.net This technology could be applied to optimize the synthesis of this compound, rapidly identifying the best reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. arxiv.org

Expansion into Complex Supramolecular Assemblies

The iodine atom and the imidazole nitrogen atoms of this compound are ideal functional groups for directing the formation of ordered supramolecular structures.

Halogen Bonding: The iodine atom can act as a potent halogen bond donor, forming directional non-covalent interactions with Lewis basic atoms. researchgate.netnih.gov This interaction is a powerful tool in crystal engineering and supramolecular chemistry. researchgate.netacs.org Future research should explore the self-assembly of this compound and its derivatives into complex architectures, such as macrocycles or 2D networks, driven by halogen bonding. rsc.org The imidazole nitrogen atoms can act as halogen bond acceptors, allowing for the formation of robust and predictable structures. researchgate.net

These supramolecular assemblies could find applications in materials science, for example, as porous materials for gas storage or as components in electronic devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-5-iodo-1H-imidazole, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring introduction via cyclocondensation or cycloaddition reactions. For example, cyclopropyl groups can be added using reagents like vinyl ethers or via [2+1] cyclopropanation with diazo compounds. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (to avoid side reactions), and catalyst selection (e.g., Pd for cross-coupling). Purity is optimized via recrystallization or chromatography, with yields influenced by iodine substituent stability under reaction conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The cyclopropyl protons appear as distinct multiplet signals (δ 1.0–1.5 ppm), while imidazole protons resonate at δ 7.0–8.5 ppm. Coupling constants (J) help confirm cyclopropane geometry.
  • ¹³C NMR : The iodine atom deshields adjacent carbons, shifting C5 to ~140–150 ppm. Cyclopropyl carbons appear at ~10–20 ppm.
  • IR : Stretching vibrations for C-I bonds occur at ~500–600 cm⁻¹, and imidazole ring C=N/C=C vibrations at ~1500–1600 cm⁻¹. Cross-referencing with synthetic intermediates (e.g., iodination precursors) ensures accuracy .

Advanced Research Questions

Q. What strategies optimize the introduction of the cyclopropyl group in imidazole derivatives, and how do reaction conditions affect stereochemical outcomes?

  • Methodological Answer : Cyclopropanation often employs Simmons-Smith reagents (e.g., Zn/CH₂I₂) or transition metal-catalyzed methods. For stereochemical control:

  • Solvent effects : Polar aprotic solvents (e.g., DCM) favor cis-cyclopropane formation due to steric hindrance minimization.
  • Catalysts : Chiral ligands in Pd or Cu catalysts enable enantioselective cyclopropanation. For example, bisoxazoline ligands yield >90% ee in some imidazole derivatives.
  • Temperature : Lower temperatures (−20°C to 0°C) reduce ring-opening side reactions. Post-reaction quenching with aqueous NH₄Cl stabilizes the product .

Q. How can computational methods predict the reactivity of the iodine substituent in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess iodine's leaving group ability and electronic effects. Key steps:

Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

Transition State Modeling : Simulate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to identify activation barriers.

Solvent Effects : COSMO-RS models predict solvation energies influencing reaction feasibility. For example, iodine’s polarizability enhances reactivity in polar solvents like DMSO .

Q. How should researchers address discrepancies in reported stability data for iodinated imidazoles under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to stressors (light, humidity, heat) and monitor degradation via HPLC-MS. For example, iodine may undergo photolytic cleavage, detected by tracking iodide ions via ion chromatography.
  • Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, which degrades via hydrolysis under high humidity). Adjust storage protocols (e.g., inert atmosphere, −20°C) based on observed degradation pathways .

Data Contradiction Analysis

Q. How can conflicting data on the biological activity of iodinated imidazoles be resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.
  • Structural Analogues : Compare with derivatives like xanthine oxidase inhibitors (e.g., 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole) to isolate iodine’s role in activity. Contradictions may arise from assay conditions (e.g., pH affecting iodine’s redox activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.